molecular formula C26H20FN3O2 B11426602 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No.: B11426602
M. Wt: 425.5 g/mol
InChI Key: UWTBPFLQXCJKHO-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique arrangement of fluorobenzyl and methylphenyl groups attached to a dioxino-pyrazolo-quinoline core, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazolo-quinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and hydrazines.

    Introduction of the Dioxino Ring: The dioxino ring can be introduced via an oxidative cyclization reaction, often using reagents like iodine or other oxidizing agents.

    Attachment of Fluorobenzyl and Methylphenyl Groups: These groups can be attached through nucleophilic substitution reactions, where the fluorobenzyl and methylphenyl groups are introduced using their respective halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production, ensuring consistency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxino ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolo-quinoline core, potentially yielding dihydro derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Iodine, potassium permanganate, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides (e.g., fluorobenzyl chloride), bases (e.g., sodium hydroxide).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its heterocyclic structure. It could be investigated for potential activity against various biological targets, including enzymes and receptors.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with specific molecular targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
  • 5-(3-bromobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Uniqueness

Compared to similar compounds, 5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorobenzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its reactivity, stability, and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H20FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

17-[(3-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene

InChI

InChI=1S/C26H20FN3O2/c1-16-5-7-18(8-6-16)25-21-15-30(14-17-3-2-4-19(27)11-17)22-13-24-23(31-9-10-32-24)12-20(22)26(21)29-28-25/h2-8,11-13,15H,9-10,14H2,1H3

InChI Key

UWTBPFLQXCJKHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)F

Origin of Product

United States

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